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molecular formula C8H10N2O B1304315 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 85302-16-5

1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No. B1304315
M. Wt: 150.18 g/mol
InChI Key: PWZFWKUHDMFIAL-UHFFFAOYSA-N
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Patent
US04734429

Procedure details

A solution of 108 ml of boron trifluoride etherate in 300 ml of dichloromethane was added dropwise to a solution of 79.3 g of 1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one and 100 g of ethyl diazoacetate in 1500 ml of dichloromethane. The rate of the addition was adjusted so that the temperature of the reaction mixture did not exceed 25° C. and the evolution of gas did not become vigorous. The addition took 3.5 hours and the reaction mixture was then stirred at room temperature, cooled to 0° C., and treated dropwise with 1000 ml of saturated aqueous sodium bicarbonate solution. The resulting slurry was stirred briefly and the layers which formed on standing were separated. The organic layer was washed with brine and dried over magnesium sulfate and the solvent was removed under reduced pressure to leave an amber oil. The oil was dissolved in dichloromethane and washed with 2.5M sodium hydroxide (two 300-ml portions). The dichloromethane solution was dried over magnesium sulfate and concentrated under reduced pressure to leave an amber oil. This oil was flash chromatographed (10% acetone in dichloromethane) to provide a further amber oil. This oil was treated with 24 g of potassium hydroxide an 300 ml of water and the mixture was heated in a boiling-water bath for 30 minutes. 5N Hydrochloric acid was added slowly until the pH was 2. The mixture was then heated briefly in a boiling-water bath and poured over ice. It was then neutralized with saturated sodium bicarbonate and extracted exhaustively with dichloromethane The combined extracts were dried over magnesium su1fate and the solvent was removed under reduced pressure to provide a dark oil which was heated at reflux with 60 ml of N,N-dimethylformamide dimethyl acetal for 2 hours. The solvent was removed under reduced pressure and the residue was flash chromatographed (10% acetone in dichloromethane) to give 5,6,7,8-tetrahydro-4(1H)-cycloheptapyrazolone as a red crystalline solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step Two
Quantity
79.3 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
B(F)(F)F.CC[O:7][CH2:8][CH3:9].C[N:11]1[C:19]2C[CH2:17][CH2:16][C:15](=O)[C:14]=2[CH:13]=[N:12]1.[N+](=CC(OCC)=O)=[N-].C(=O)(O)[O-].[Na+].[OH-].[K+].Cl.COC(OC)N(C)C>ClCCl.O>[NH:11]1[C:19]2[CH2:14][CH2:15][CH2:16][CH2:17][C:8](=[O:7])[C:9]=2[CH:13]=[N:12]1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
108 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
79.3 g
Type
reactant
Smiles
CN1N=CC=2C(CCCC12)=O
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1500 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Seven
Name
Quantity
60 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was then stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The rate of the addition
CUSTOM
Type
CUSTOM
Details
did not exceed 25° C.
ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred briefly
CUSTOM
Type
CUSTOM
Details
the layers which formed on standing
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave an amber oil
WASH
Type
WASH
Details
washed with 2.5M sodium hydroxide (two 300-ml portions)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave an amber oil
CUSTOM
Type
CUSTOM
Details
chromatographed (10% acetone in dichloromethane)
CUSTOM
Type
CUSTOM
Details
to provide a further amber oil
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated in a boiling-water bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated briefly in a boiling-water bath
ADDITION
Type
ADDITION
Details
poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted exhaustively with dichloromethane The combined extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over magnesium su1fate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a dark oil which
TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed (10% acetone in dichloromethane)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
N1N=CC2=C1CCCCC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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